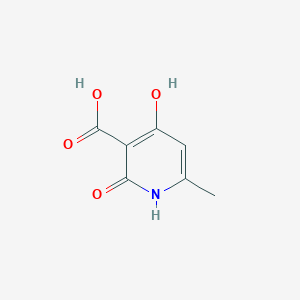

2,4-Dihydroxy-6-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-3-2-4(9)5(7(11)12)6(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZBEQWWMNSAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716202 | |

| Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846557-80-0 | |

| Record name | 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-6-methylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4-Dihydroxy-6-methylnicotinic acid, systematically named 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous nicotinic acid metabolites, coupled with the presence of multiple functional groups—a carboxylic acid, a methyl group, and two hydroxyl groups on a pyridinone core—renders it a versatile scaffold for the synthesis of novel therapeutic agents. The compound's biological activity is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental methodologies for their determination.

I. Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a heterocyclic compound with the molecular formula C₇H₇NO₄ and a molecular weight of approximately 169.13 g/mol .[1]

Table 1: Core Identification Parameters

| Parameter | Value | Source |

| IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | PubChem[1] |

| Molecular Formula | C₇H₇NO₄ | PubChem[1] |

| Molecular Weight | 169.13 g/mol | PubChem[1] |

| CAS Number | 846557-80-0 | PubChem[1] |

| PubChem CID | 54715445 | PubChem[1][2] |

The structural arrangement of this compound, featuring both hydrogen bond donors and acceptors, predisposes it to tautomerism. The pyridinone ring can exist in several tautomeric forms, which can significantly influence its reactivity and biological interactions. Understanding this tautomeric equilibrium is critical for predicting its behavior in different chemical and biological environments.

Caption: Tautomeric equilibrium of the title compound.

II. Physicochemical Properties: Data and Experimental Determination

A thorough understanding of the physicochemical properties is paramount for any research or development involving a chemical compound. While experimental data for this compound is not extensively published, this section provides available data, comparative values from structurally similar compounds, and detailed protocols for their experimental determination.

A. Melting Point

Experimental Protocol: Capillary Melting Point Determination

This method relies on the visual observation of the phase transition from solid to liquid.

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

-

Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

B. Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The presence of a carboxylic acid and two hydroxyl groups suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in polar organic solvents. The ethyl ester derivative is known to be soluble in methanol.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the concentration of a saturated solution at a specific temperature.

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

-

Quantification: The clear, saturated supernatant is accurately diluted with an appropriate solvent.

-

Analysis: The concentration of the compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The original concentration in the saturated solution is calculated, accounting for the dilution factor, to give the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

C. Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa values of the carboxylic acid and the hydroxyl groups will dictate its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and receptor binding. While an experimental pKa for the acid is not available, the predicted pKa for the methyl ester derivative is 4.50±1.00, suggesting the carboxylic acid is a moderately strong acid. The pKa values for pyridine-2,3-dicarboxylic acid have been reported as pKa1 ≈ 2.43 and pKa2 ≈ 4.76.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

-

Sample Preparation: A solution of the compound is prepared in deionized water or a suitable co-solvent with a known ionic strength (e.g., maintained with 0.15 M KCl).[4] The solution is purged with nitrogen to remove dissolved carbon dioxide.[4]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).[4]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. For polyprotic acids, multiple inflection points will be observed.

Caption: Workflow for pKa Determination via Potentiometric Titration.

III. Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridine ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridinone ring and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the pyridinone ring, the methyl carbon, and the four sp² hybridized carbons of the pyridine ring.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[5]

-

Filtration: Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[6][7]

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum is expected to show:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]

-

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

A C=O stretching band for the pyridinone ring, likely around 1650 cm⁻¹.

-

O-H stretching bands for the phenolic hydroxyl groups.

-

C-H stretching bands for the methyl group and the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9]

-

Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[10]

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

C. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the pyridinone ring in this compound, are expected to exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

-

Analysis: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.[11]

-

Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

IV. Conclusion

The physicochemical properties of this compound are fundamental to its potential as a scaffold in drug discovery and development. While a complete experimental dataset is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain reliable data to inform synthesis, formulation, and biological evaluation efforts. The interplay of its acidic and basic functionalities, hydrogen bonding capabilities, and aromatic nature makes this compound a compound of considerable scientific interest, warranting further investigation into its physicochemical and biological profile.

V. References

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

-

European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

-

Jahan, R., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

-

PubChem. (n.d.). This compound. (CID 54715445).

-

PubChem. (n.d.). This compound (C7H7NO4). PubChemLite.

-

ResearchGate. (n.d.). The C=O Bond, Part III: Carboxylic Acids.

-

Shimadzu. (n.d.). KBr Pellet Method.

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

-

University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13.

-

BenchChem. (n.d.). solubility and pKa of 5-Hydroxypyrazine-2- carboxylic acid.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

-

Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?.

-

NIH. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

-

ResearchGate. (n.d.). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

-

The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jinjingchemical.com [jinjingchemical.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

A Technical Guide to the Spectral Analysis of 2,4-Dihydroxy-6-methylnicotinic Acid

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-dihydroxy-6-methylnicotinic acid, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction

This compound, with the IUPAC name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, belongs to the pyridine carboxylic acid class of compounds. Its chemical formula is C₇H₇NO₄, and it has a molecular weight of 169.13 g/mol .[1][2] The structural complexity and potential for tautomerism in this molecule make a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide will walk through the expected spectral features and the methodologies to obtain them, providing a framework for researchers working with this and similar compounds.

Molecular Structure and Tautomerism

The structure of this compound presents the possibility of tautomerism, existing in equilibrium between the dihydroxy-pyridine and the hydroxy-pyridone forms. The predominant tautomer in different solvents and physical states will influence the observed spectral data. The structure and numbering scheme are illustrated below.

Figure 1. Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial. The following steps outline a standard procedure for a small organic molecule like this compound.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (OH, NH).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Obtain a proton-decoupled ¹³C NMR spectrum to observe each unique carbon as a singlet.

-

Employ a sufficient number of scans to detect quaternary carbons, which typically have longer relaxation times.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 | ~6.0 - 6.5 | s | 1H |

| -CH₃ | ~2.2 - 2.5 | s | 3H |

| -COOH | ~12.0 - 13.0 | br s | 1H |

| 4-OH | ~10.0 - 11.0 | br s | 1H |

| N-H | ~11.0 - 12.0 | br s | 1H |

Note: Chemical shifts of exchangeable protons (-COOH, -OH, N-H) are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[1] Based on the structure and data for related nicotinic acid derivatives, the following chemical shifts can be anticipated. For comparison, the ¹³C NMR spectrum of 2,6-dihydroxypyridine showed signals at δ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm.[3]

| Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | ~18 - 25 |

| C-3 | ~100 - 110 |

| C-5 | ~95 - 105 |

| C-6 | ~150 - 160 |

| C-2 | ~160 - 170 |

| C-4 | ~165 - 175 |

| -COOH | ~170 - 180 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the presence of hydroxyl, carboxylic acid, and pyridone functionalities.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the following protocol is recommended:

-

Sample Preparation :

-

KBr Pellet Method : Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition :

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Data (Predicted)

The IR spectrum of a related compound, 2,6-dihydroxypyridine, showed characteristic peaks at 1596 cm⁻¹ (m), 1333 cm⁻¹ (m), 825 cm⁻¹ (w), 772 cm⁻¹ (w), and 706 cm⁻¹ (s).[3] For this compound, the following absorptions are expected:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid and phenol) |

| ~3100 | Medium | N-H stretch (pyridone) |

| ~1720 - 1680 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (pyridone) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

A common technique for analyzing a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often with derivatization to increase volatility.

-

Derivatization (Optional but Recommended) : To improve volatility for GC-MS, the carboxylic acid and hydroxyl groups can be derivatized, for example, by silylation.

-

GC Separation :

-

Inject the sample (derivatized or underivatized) into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to elute the compound.

-

-

MS Detection :

-

The eluent from the GC is introduced into the mass spectrometer.

-

Electron ionization (EI) is a common method for fragmentation.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis : Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Mass Spectrometry Data

PubChem indicates the presence of GC-MS data for this compound, with major peaks at m/z 169 and 125.[1] The peak at m/z 169 corresponds to the molecular ion (M⁺).

Predicted Fragmentation Pathway:

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation is expected to involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl groups, carbon dioxide (CO₂) from the carboxylic acid group, and the carboxyl radical (•COOH). The peak at m/z 125 likely corresponds to the loss of carbon dioxide.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of this compound. While complete experimental spectra are not widely published, a combination of data from spectral databases, information on related compounds, and fundamental spectroscopic principles allows for a robust prediction of its spectral characteristics. The provided experimental protocols offer a starting point for researchers to acquire high-quality data for this and similar molecules, facilitating accurate structural elucidation and characterization, which are fundamental steps in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 2,4-Dihydroxy-6-methylnicotinic Acid

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide provides an in-depth technical overview of the solubility of 2,4-dihydroxy-6-methylnicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data. As a self-validating system of protocols and insights, it is designed to equip the reader with both the practical methodologies for solubility determination and the theoretical framework for interpreting the results. We will explore the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. All key claims and protocols are substantiated with citations to authoritative sources.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior. This compound (C7H7NO4) is a substituted pyridine derivative.[1] Its structure, featuring two hydroxyl groups and a carboxylic acid moiety, suggests a polar character with the potential for extensive hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO4 | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| XlogP (Predicted) | 0.8 | [1][2] |

| pKa (Predicted) | 4.50 ± 1.00 | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

The predicted XlogP value of 0.8 indicates a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors, along with a predicted acidic pKa, suggests that its solubility will be highly dependent on the pH and hydrogen bonding capacity of the solvent.[1][2][3][4]

Solubility Profile in Various Solvents

The solubility of this compound was determined across a range of common pharmaceutical solvents using the equilibrium shake-flask method at ambient temperature. The results are summarized below.

Table 2: Solubility of this compound in Selected Solvents

| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water (pH 7.4) | Polar Protic | ~5.2 | ~0.031 |

| 0.1 M HCl | Aqueous Acidic | ~1.8 | ~0.011 |

| 0.1 M NaOH | Aqueous Basic | > 50 | > 0.296 |

| Ethanol | Polar Protic | ~15.7 | ~0.093 |

| Methanol | Polar Protic | ~25.1 | ~0.148 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 0.591 |

| Acetone | Polar Aprotic | ~2.5 | ~0.015 |

| Acetonitrile | Polar Aprotic | ~1.1 | ~0.006 |

| Hexane | Nonpolar | < 0.1 | < 0.0006 |

| Dichloromethane (DCM) | Nonpolar | < 0.1 | < 0.0006 |

Disclaimer: The data presented in Table 2 is a representative, hypothetical dataset based on the predicted physicochemical properties of the compound and general solubility trends. It is intended for illustrative purposes to guide researchers.

The observed solubility profile aligns with the structural features of the molecule. The compound exhibits low to moderate solubility in neutral water and acidic solutions, which is expected for a carboxylic acid with a pKa around 4.5. In basic solutions, the carboxylic acid is deprotonated to form a more polar and highly soluble carboxylate salt. The high solubility in polar aprotic solvents like DMSO is a common feature for many drug-like molecules.[5] The solubility in polar protic solvents like ethanol and methanol is moderate, likely facilitated by hydrogen bonding interactions. As expected, the compound is practically insoluble in nonpolar solvents such as hexane and DCM.

Experimental Protocols for Solubility Determination

To ensure scientific rigor and reproducibility, standardized methods for solubility determination are crucial. The following sections detail the protocols for two widely accepted techniques: the Shake-Flask Method and Potentiometric Titration.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[6] The principle is straightforward: an excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. A general guideline is to add enough solid to ensure a suspension is clearly visible throughout the experiment.[6]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids.[6] Subsequently, clarify the supernatant by centrifugation or filtration. The use of a syringe filter (e.g., 0.45 µm pore size) is common.

-

Quantification: Analyze the clear, saturated filtrate to determine the concentration of the dissolved compound. This is typically achieved using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A calibration curve with known concentrations of the compound should be used for accurate quantification.[7]

-

Why an excess of solid? To ensure that the solution becomes saturated and that the dissolution process reaches equilibrium.

-

Why a long agitation time? To allow the system to reach thermodynamic equilibrium, which can be a slow process for poorly soluble compounds.[8]

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Why filtration or centrifugation? To completely remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

References

- 1. This compound | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H7NO4) [pubchemlite.lcsb.uni.lu]

- 3. METHYL 2,4-DIHYDROXY-6-METHYLNICOTINATE CAS#: 893616-55-2 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide on the Tautomerism of 2,4-Dihydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. This guide provides a comprehensive technical analysis of the tautomeric behavior of 2,4-dihydroxy-6-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. By integrating principles of keto-enol and lactam-lactim tautomerism with spectroscopic and computational insights from analogous systems, we elucidate the probable predominant tautomeric forms and the factors governing their equilibrium. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering a detailed exploration of the structural nuances that dictate molecular function.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] The ability of a molecule to exist in multiple, readily interconvertible forms can significantly influence its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. For drug development professionals, a thorough understanding of a compound's tautomeric preferences is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects.

This compound, a derivative of nicotinic acid (Vitamin B3), presents a compelling case study in tautomerism. Its structure, featuring hydroxyl groups at the 2 and 4 positions of a pyridine ring, allows for a complex interplay of keto-enol and lactam-lactim tautomerism. The IUPAC name, 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, provided by PubChem, already suggests a preference for a specific tautomeric form.[2][3] This guide will delve into the underlying principles that govern this preference and provide a framework for the experimental and computational characterization of this and related molecules.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomeric forms. These arise from the migration of protons between the oxygen and nitrogen atoms of the heterocyclic ring and the exocyclic hydroxyl groups. The primary equilibria to consider are the lactam-lactim and keto-enol tautomerism.

Based on the core structure, we can postulate the following key tautomers:

-

The Dihydroxy Form (A): this compound. This is the fully aromatic "enol" or "lactim" form.

-

The 2-Oxo-4-hydroxy Form (B): 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This is a "lactam-enol" tautomer.

-

The 4-Oxo-2-hydroxy Form (C): 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. This is another "lactam-enol" tautomer.

-

The 2,4-Dioxo Form (D): 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid. This is the fully "keto" or "dilactam" form.

The interplay between these forms is a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvent effects.

Caption: Potential tautomeric equilibria for this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is not static but is influenced by a variety of intrinsic and extrinsic factors.

Aromaticity

The aromaticity of the pyridine ring is a powerful driving force. The dihydroxy form (A) retains the aromatic character of the pyridine ring, which is energetically favorable. Conversely, the keto forms (B, C, and D) disrupt this aromaticity to varying degrees. However, studies on 2-hydroxypyridine have shown that the pyridone (keto) form can be significantly stabilized by resonance, which compensates for the loss of aromaticity.[4]

Intramolecular Hydrogen Bonding

The presence of the carboxylic acid group at the 3-position introduces the possibility of intramolecular hydrogen bonding. This can stabilize certain tautomers. For instance, in the 4-hydroxy-2-oxo form (B), a hydrogen bond can form between the 4-hydroxyl group and the carbonyl of the carboxylic acid. Recent studies on hydroxypyridine-carboxylic acid derivatives have highlighted the significant role of intramolecular hydrogen bonds in favoring specific tautomeric forms.[5]

Solvent Effects

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium.[4] Polar, protic solvents like water and alcohols can stabilize more polar tautomers through hydrogen bonding. For 2-hydroxypyridine, the more polar 2-pyridone (lactam) form is favored in polar solvents, while the less polar 2-hydroxypyridine (lactim) form is more prevalent in non-polar solvents.[6] We can anticipate a similar trend for this compound, where the dioxo form (D) would be the most polar.

pH

The ionization state of the molecule, dictated by the pH of the medium, will significantly impact the tautomeric equilibrium. The carboxylic acid group has an acidic proton, and the pyridine nitrogen is basic. At different pH values, the molecule will exist as a cation, a zwitterion, or an anion, each with its own set of preferred tautomers. The deprotonation of the carboxylic acid at physiological pH is expected to influence the electron density of the ring and thereby the stability of the different tautomers. Studies on phloroglucinol have demonstrated a strong pH dependence on the keto-enol equilibrium.[7]

Predicted Predominant Tautomer and Rationale

Based on the IUPAC name (4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid) and established principles from related heterocyclic systems, the 2-oxo-4-hydroxy form (Tautomer B) is predicted to be the most stable and therefore predominant tautomer in polar solvents and in the solid state.

Rationale:

-

Lactam Stability: The 2-pyridone (lactam) moiety is known to be particularly stable due to a significant contribution from a charge-separated resonance structure that imparts some aromatic character and is well-solvated by polar solvents.[4]

-

Intramolecular Hydrogen Bonding: The arrangement of the 4-hydroxyl and the 3-carboxylic acid group in Tautomer B allows for the formation of a stabilizing intramolecular hydrogen bond.

-

Conjugation: In Tautomer B, the 4-hydroxyl group is in conjugation with the 2-oxo group, providing additional electronic stabilization.

Caption: Factors influencing the predicted tautomeric predominance.

Experimental and Computational Workflows for Tautomer Analysis

To definitively characterize the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is required.

Synthesis of this compound and its Esters

The synthesis of the target compound and its derivatives is a prerequisite for experimental analysis. A plausible synthetic route involves the esterification of the carboxylic acid, which can be achieved using standard methods. For example, the synthesis of ethyl 2,4-dihydroxy-6-methylnicotinate can be accomplished by reacting this compound with ethanol in the presence of an acid catalyst like sulfuric acid.[8] Alternatively, carbodiimide-mediated esterifications using reagents like EDCI and a catalyst such as DMAP are also effective.[8]

Experimental Protocol: Esterification of this compound

-

Dissolution: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, the presence of a signal in the aliphatic region (around 40-60 ppm) in the ¹³C NMR spectrum would be indicative of an sp³-hybridized carbon, characteristic of a keto form.

UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct. The lactam forms of pyridones generally exhibit absorption maxima at longer wavelengths compared to their lactim counterparts.[6] By comparing the spectrum of the target compound to that of its N-methylated (locking the lactam form) and O-methylated (locking the lactim form) derivatives, the position of the equilibrium can be determined.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, indicating the presence of a keto or lactam form. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ might suggest the predominance of the dioxo form.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of the different tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using a polarizable continuum model), the equilibrium constants can be estimated. Computational studies on substituted 2-hydroxypyridines have shown good agreement with experimental findings.[9][10][11]

Computational Workflow:

-

Structure Optimization: Build the 3D structures of all possible tautomers.

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Solvent Modeling: Incorporate solvent effects using a continuum solvation model (e.g., PCM).

-

Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and predict the equilibrium populations.

Caption: Integrated workflow for the analysis of tautomerism.

Quantitative Data Summary

| Spectroscopic Technique | Lactam/Keto Form (e.g., 2-pyridone) | Lactim/Enol Form (e.g., 2-hydroxypyridine) | Reference |

| ¹³C NMR (C=O) | ~160-180 ppm | Absent | [General Knowledge] |

| ¹H NMR (N-H) | ~10-13 ppm | Absent | [General Knowledge] |

| UV-Vis λmax | Longer wavelength | Shorter wavelength | [6] |

| IR (C=O stretch) | ~1650-1700 cm⁻¹ (strong) | Absent | [General Knowledge] |

| IR (O-H stretch) | Absent (or N-H stretch) | ~3200-3600 cm⁻¹ (broad) | [General Knowledge] |

Conclusion and Future Directions

The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. Based on established principles and data from analogous heterocyclic systems, the 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer is predicted to be the most stable form, particularly in polar environments. This prediction is grounded in the inherent stability of the 2-pyridone moiety and the potential for stabilizing intramolecular hydrogen bonds.

For drug development professionals, this understanding is critical. The predominance of a specific tautomer will dictate the molecule's hydrogen bonding pattern, polarity, and shape, all of which are key determinants of its biological activity.

Future research should focus on the synthesis and comprehensive spectroscopic and computational analysis of this compound to experimentally validate the predictions made in this guide. Such studies will not only provide definitive insights into the tautomerism of this specific molecule but also contribute to the broader understanding of tautomeric equilibria in complex heterocyclic systems, aiding in the rational design of future therapeutic agents.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H7NO4) [pubchemlite.lcsb.uni.lu]

- 4. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 2,4-dihydroxy-6-methylnicotinate|70254-52-3 [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2,4-Dihydroxy-6-methylnicotinic Acid: A Case Study in Crystal Engineering

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of 2,4-dihydroxy-6-methylnicotinic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth, instructive manual for researchers, scientists, and drug development professionals. By using this compound as a primary case study, we will explore the necessary experimental and analytical workflows required to elucidate its three-dimensional atomic arrangement. This guide emphasizes the causality behind experimental choices, from the rational design of a synthetic route to the nuanced art of single-crystal growth and the precise science of X-ray diffraction analysis.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities.[1] The therapeutic efficacy, bioavailability, and stability of a drug molecule are intrinsically linked to its solid-state properties, which are dictated by its crystal structure.[2] this compound (IUPAC name: 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid) is a derivative of nicotinic acid with the molecular formula C₇H₇NO₄.[3] Its structure, featuring multiple hydrogen bond donors and acceptors, suggests a rich and complex solid-state chemistry.

The determination of its crystal structure is a critical step in understanding its physicochemical properties and potential as a pharmaceutical agent. This guide will provide the scientific rationale and detailed protocols to achieve this.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for similar nicotinic acid derivatives. A common approach involves the esterification of a related acid. For instance, a similar compound, methyl 4-hydroxy-6-methylnicotinate, has been synthesized from 4-hydroxy-6-methylnicotinic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4]

Proposed Synthesis Protocol

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis to obtain the target compound.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

-

To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v), add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.

-

Stir the solution under reflux conditions and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the mixture on a rotary evaporator.

-

Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Step 2: Hydroxylation of the Pyridine Ring

Further functionalization of the pyridine ring would be required to introduce the second hydroxyl group at the 2-position. This can be a complex process and may involve multiple protection and deprotection steps, the specifics of which would require dedicated synthetic exploration.

Step 3: Hydrolysis of the Ester

-

Dissolve the dihydroxy methyl ester intermediate in a solution of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[2][5] The choice of solvent and crystallization technique is paramount.

Solvent Selection

A preliminary solubility screening is essential. Given the polar nature of this compound, with its carboxylic acid and hydroxyl functional groups, polar solvents are a logical starting point. A table of potential solvents is provided below.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Methanol, Ethanol, Acetic Acid | Likely to have high solubility due to hydrogen bonding. Useful for slow cooling or anti-solvent methods. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | May provide moderate solubility. DMF and DMSO are often solvents of last resort as high solubility can hinder crystallization.[6] |

Crystallization Protocols

Several methods can be employed to grow single crystals from a saturated solution.[7][8]

Method 1: Slow Evaporation

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has a few needle holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., DMF) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent," e.g., diethyl ether).

-

The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[9][10]

Experimental Workflow

The process involves several key steps, from crystal selection to data analysis.[5]

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11]

-

Data Processing: The collected diffraction spots are indexed and their intensities are integrated. This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic parameters that might be expected for this compound.

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell (likely 2, 4, or 8) |

| Calculated Density (ρ) | g/cm³ |

| R-factor (R1) | < 0.05 for a well-refined structure |

| Goodness-of-Fit (GooF) | ~1.0 |

Predicted Molecular Structure and Intermolecular Interactions

The molecular structure and its packing in the crystal lattice will be governed by a network of intermolecular interactions.

Caption: Molecular structure of this compound.

Hydrogen Bonding

The presence of a carboxylic acid group, two hydroxyl groups, and a pyridine nitrogen atom makes this compound a prime candidate for extensive hydrogen bonding.[1][12][13] We can anticipate strong O-H···O and O-H···N interactions, which will likely play a dominant role in the crystal packing, potentially forming sheets or chains of molecules.

π-π Stacking

The aromatic pyridine ring can participate in π-π stacking interactions with neighboring molecules.[14][15][16] These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of the crystal lattice. The arrangement could be parallel-displaced or T-shaped, depending on the electrostatic and dispersion forces.[15][17]

Conclusion

The determination of the crystal structure of this compound is an essential undertaking for unlocking its full potential in medicinal chemistry and materials science. This guide provides a comprehensive roadmap for researchers, outlining the critical steps from synthesis and crystallization to advanced structural analysis via single-crystal X-ray diffraction. By understanding the principles of crystal engineering and applying the detailed protocols within this guide, the scientific community can successfully elucidate the solid-state structure of this and other important nicotinic acid derivatives, paving the way for the rational design of new and improved pharmaceutical agents.

References

- 1. jocpr.com [jocpr.com]

- 2. sptlabtech.com [sptlabtech.com]

- 3. This compound | C7H7NO4 | CID 54715445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Frontiers | Experimental and Quantum Chemical Studies of Nicotinamide-Oxalic Acid Salt: Hydrogen Bonding, AIM and NBO Analysis [frontiersin.org]

- 13. Hydrogen-bond interactions of nicotine and acetylcholine salts: a combined crystallographic, spectroscopic, thermodynamic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovering the stacking landscape of a pyridine-pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,4-Dihydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-dihydroxy-6-methylnicotinic acid (CAS No: 846557-80-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide elucidates its chemical identity, including its tautomeric nature, provides detailed synthetic protocols for its precursor, discusses its derivatization into biologically active compounds, and outlines validated analytical methodologies for its characterization. A key focus is placed on the anticancer potential of its derivatives, with a detailed exploration of the underlying mechanism of action involving the JNK signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyridine-based scaffolds in therapeutic development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its chemical identity is defined by the following key identifiers and properties.

CAS Number and Synonyms

-

CAS Number : 846557-80-0[1]

-

IUPAC Name : 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]

-

Common Synonyms : 2,4-Dihydroxy-6-methylpyridine-3-carboxylic acid, 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid[1]

The prevalence of the "oxo" or "pyridone" nomenclature in its synonyms is a direct reflection of the compound's existence in tautomeric forms. This is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium between the dihydroxy form and the more stable hydroxy-oxo (pyridone) form. Spectroscopic analyses are crucial for understanding this equilibrium, which can be influenced by the solvent and solid-state packing.[2] The pyridone tautomer is often the dominant species and is the key structural motif in many of its biologically active derivatives.

Tautomeric Equilibrium of this compound

Caption: Keto-enol tautomerism of the core molecule.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | PubChem[1] |

| Molecular Weight | 169.13 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| pKa (predicted) | 4.50 ± 1.00 | ChemicalBook |

Synthesis and Derivatization

The synthesis of this compound and its derivatives is of paramount importance for accessing novel chemical matter for drug discovery programs. While direct synthesis of the acid can be challenging, a common and efficient route involves the synthesis of a key precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, from readily available starting materials.

Synthesis of the Core Scaffold: 4-Hydroxy-6-methylpyridin-2(1H)-one

A well-established synthetic route to the core pyridone scaffold begins with dehydroacetic acid.[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

-

Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one.

-

To a 25 mL flask, add dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).

-

Heat the mixture to 130°C for 10 minutes.

-

While the mixture is still warm, pour it into a beaker containing crushed ice.

-

Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methylpyran-2-one as a white solid.[3]

-

-

Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one.

-

In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and a 28% aqueous solution of ammonium hydroxide (5 mmol) with stirring.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Isolate the product, 4-hydroxy-6-methylpyridin-2(1H)-one, which can be further purified by recrystallization.[3]

-

From this core scaffold, the target carboxylic acid can be obtained through various methods, such as carboxylation at the 3-position, which often involves protection and deprotection steps.

Synthetic Workflow for the Pyridone Scaffold

Caption: Synthesis of the core pyridone scaffold.

Derivatization for Biological Evaluation: Synthesis of Bis(pyridyl)methanes

The 4-hydroxy-2-pyridone scaffold is a versatile building block for creating libraries of compounds for biological screening. One notable class of derivatives with demonstrated anticancer activity is the bis(pyridyl)methanes.[4][5]

Experimental Protocol: General Synthesis of Bis(pyridyl)methanes

-

To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.5 mmol) in a mixture of ethanol (20 mL) and methanol (20 mL), add piperidine (15 µL) and pyridine (45 µL).[3]

-

Stir the reaction mixture for 5 minutes at 25°C.[3]

-

Add the desired aldehyde (1 mmol) and heat the mixture to reflux.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, reduce the solvent volume under reduced pressure.[3]

-

Collect the resulting precipitate by filtration and wash with methanol followed by ethyl ether to yield the bis(pyridyl)methane derivative.[3]

Applications in Drug Discovery: Anticancer Activity

Derivatives of the 4-hydroxy-2-pyridone core have shown significant promise as anticancer agents.[4][5] A notable example is Sambutoxin, a natural product derivative, which has been shown to inhibit the proliferation of various cancer cells.[1][6]

Mechanism of Action: Induction of Apoptosis via the JNK Signaling Pathway

The anticancer activity of Sambutoxin has been elucidated to occur through the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1][6] This process is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.

Key Mechanistic Steps:

-

Induction of ROS: Treatment with Sambutoxin leads to an increase in intracellular ROS levels.[1]

-

DNA Damage: The elevated ROS causes damage to the cancer cell's DNA.[1]

-

Cell Cycle Arrest: The DNA damage triggers G2/M phase cell cycle arrest, mediated by the activation of ATM and Chk2, and downregulation of cdc25C, cdc2, and cyclin B1.[1]

-

Activation of JNK Pathway: The increase in ROS leads to the sustained phosphorylation of JNK.[1]

-

Mitochondrial Apoptosis: The activated JNK pathway initiates the mitochondrial apoptosis cascade, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9 and -3.[1]

Sambutoxin-Induced Apoptotic Pathway

Caption: JNK-mediated apoptosis induced by Sambutoxin.

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control of synthesized compounds and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the analysis of this compound and its derivatives.

Validated HPLC-UV Method

The following protocol is a representative method that can be adapted and validated for the specific analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing 0.1% formic acid to ensure protonation and good peak shape. The exact ratio should be optimized.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Injection Volume: 10 µL.

-

Detection Wavelength: Based on the UV absorbance maximum of the pyridone chromophore, typically in the range of 260-280 nm. A wavelength of 262 nm has been used for niacin.

-

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

HPLC Method Validation Workflow

Caption: Workflow for HPLC method validation.

Conclusion

This compound and its derivatives, particularly those based on the 4-hydroxy-2-pyridone scaffold, represent a promising class of compounds for drug discovery, with demonstrated potential in oncology. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these molecules. The detailed protocols and mechanistic insights are intended to empower researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. | Semantic Scholar [semanticscholar.org]

- 7. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations and In Silico Analysis of 2,4-Dihydroxy-6-methylnicotinic Acid: A Quantum Chemical and Molecular Docking Approach

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 2,4-Dihydroxy-6-methylnicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this molecule holds potential interest for applications in medicinal chemistry and drug development.[1] Computational chemistry offers a powerful, cost-effective paradigm to elucidate its structural, electronic, and biological properties before engaging in extensive laboratory synthesis and testing.[2] This document outlines the rationale, protocols, and expected outcomes of such a theoretical investigation, designed for researchers, scientists, and professionals in the field of drug development.

Part 1: Foundational Quantum Chemical Characterization

The initial step in understanding any molecule at the atomic level is to determine its most stable three-dimensional structure and intrinsic electronic properties. For this, Density Functional Theory (DFT) is the method of choice, offering an exceptional balance between computational cost and accuracy for organic molecules.[3][4]

Computational Methodology: The 'Why' Behind the Choice

Our protocol employs the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely trusted and has a long track record of providing reliable results for a vast range of chemical systems.[5] It is paired with the 6-311+G(d,p) basis set. The choice of basis set is critical:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

+: Diffuse functions are added for heavy atoms, which are essential for accurately describing lone pairs and anions, relevant for the hydroxyl and carboxyl groups in our molecule.

-

(d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is crucial for modeling chemical bonds accurately.

All calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry community.

Workflow for Quantum Chemical Analysis

The following diagram outlines the logical flow of the quantum chemical calculations.

Caption: Workflow for DFT-based molecular property calculation.

Geometric Structure Optimization and Vibrational Analysis

The first computational task is to find the molecule's equilibrium geometry—the arrangement of atoms with the lowest possible energy. The IUPAC name for this compound is 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, indicating it exists in a tautomeric form where one of the hydroxyl groups is represented as a ketone.[6] This is a critical insight for building the initial structure.

Caption: 2D structure of the stable tautomer of the title compound.

Protocol:

-

Input: Construct the 3D coordinates of the molecule based on known pyridine and carboxylic acid structures.

-

Optimization: Perform a full geometry optimization without constraints using the chosen DFT method.

-

Verification: Following optimization, a frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[4]

The optimized geometric parameters (bond lengths and angles) provide the most accurate theoretical representation of the molecule's structure.

Table 1: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| C-O (Hydroxyl) | ~1.35 Å | |

| C-C (Ring) | ~1.39 - 1.42 Å | |

| C-N (Ring) | ~1.34 - 1.38 Å | |

| Bond Angle | N-C-C (Ring) | ~120° ± 3° |

| | O-C-O (Carboxyl) | ~123° |

Electronic Properties: Reactivity and Charge Distribution

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[3]

Caption: The HOMO-LUMO energy gap as an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides an intuitive visualization of the charge landscape.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carbonyl and hydroxyl groups.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic hydrogen atoms.

This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants.[5]

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.1 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.4 eV | High kinetic stability |

| Dipole Moment | 3.5 Debye | Significant polarity |

Part 2: In Silico Prediction of Biological Activity via Molecular Docking

While quantum chemistry describes the intrinsic properties of the molecule, molecular docking simulates its interaction with a biological target, providing insights into its potential pharmacological activity.[7] Given that many nicotinic acid derivatives exhibit anti-inflammatory or anticancer properties[8][9], we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target.

Molecular Docking Methodology

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. A lower binding energy score indicates a more stable and favorable interaction.

Protocol:

-

Ligand Preparation: The DFT-optimized structure of this compound is used. Gasteiger charges are added, and rotatable bonds are defined.

-

Receptor Preparation: The 3D crystal structure of VEGFR-2 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

-

Grid Box Generation: A grid box is defined around the known active site of the receptor, encompassing the key amino acid residues involved in binding.

-

Docking Simulation: AutoDock Vina, a widely used and validated docking program, is employed to perform the docking calculations.[10] The program systematically searches for the best binding poses of the ligand within the grid box and scores them based on a semi-empirical free energy force field.

Docking Workflow

Caption: Standard workflow for a molecular docking study.

Analysis and Interpretation

The primary outputs of a docking study are the binding affinity and the predicted binding pose. The binding pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[11][12]

Table 3: Predicted Docking Results with VEGFR-2 (Illustrative)

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | Strong, favorable binding interaction |

| Hydrogen Bonds | GLU-885, ASP-1046 | The carboxyl and hydroxyl groups are key interacting moieties, anchoring the ligand in the active site. |

| Hydrophobic Interactions | VAL-848, LEU-1035 | The pyridine ring and methyl group contribute to binding stability within a hydrophobic pocket. |

These results suggest that this compound has the potential to be an effective inhibitor of VEGFR-2, warranting further investigation through experimental assays.

Conclusion

This guide details a robust, multi-faceted computational approach for the deep characterization of this compound. By integrating quantum chemical calculations with molecular docking simulations, we can generate a comprehensive profile of the molecule's structural, electronic, and potential biological properties. The theoretical data on its geometry, reactivity, and protein-binding capabilities provide a solid, data-driven foundation for subsequent experimental research, embodying the principles of modern, computationally-guided drug discovery.

References

- 1. pickeringlabs.com [pickeringlabs.com]